molecular formula C9H15NS B13650379 (5-Tert-butylthiophen-2-yl)methanamine

(5-Tert-butylthiophen-2-yl)methanamine

Cat. No.: B13650379
M. Wt: 169.29 g/mol
InChI Key: OBJOTJYMKFRMOG-UHFFFAOYSA-N
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Description

(5-(tert-Butyl)thiophen-2-yl)methanamine is an organic compound with the molecular formula C9H15NS It is a derivative of thiophene, a five-membered aromatic ring containing sulfur The compound is characterized by the presence of a tert-butyl group at the 5-position and a methanamine group at the 2-position of the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(tert-Butyl)thiophen-2-yl)methanamine typically involves the functionalization of thiophene derivatives. One common method includes the alkylation of thiophene with tert-butyl halides, followed by the introduction of the methanamine group through nucleophilic substitution reactions. The reaction conditions often involve the use of strong bases such as sodium hydride or potassium tert-butoxide to facilitate the substitution reactions.

Industrial Production Methods

Industrial production of (5-(tert-Butyl)thiophen-2-yl)methanamine may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(5-(tert-Butyl)thiophen-2-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agents and conditions used.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

(5-(tert-Butyl)thiophen-2-yl)methanamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new materials and catalysts.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: The compound is used in the production of specialty chemicals and advanced materials, including polymers and electronic components.

Mechanism of Action

The mechanism of action of (5-(tert-Butyl)thiophen-2-yl)methanamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the tert-butyl and methanamine groups can influence the compound’s binding affinity and specificity, affecting its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    Thiophene: The parent compound, thiophene, lacks the tert-butyl and methanamine groups, making it less functionalized and versatile.

    (5-Methylthiophen-2-yl)methanamine: Similar to (5-(tert-Butyl)thiophen-2-yl)methanamine but with a methyl group instead of a tert-butyl group, leading to different steric and electronic properties.

    (5-(tert-Butyl)thiophen-2-yl)ethanamine:

Uniqueness

(5-(tert-Butyl)thiophen-2-yl)methanamine is unique due to the presence of both the tert-butyl and methanamine groups, which confer distinct steric and electronic properties. These features make it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.

Biological Activity

(5-Tert-butylthiophen-2-yl)methanamine, also known as this compound hydrochloride, is a compound that has garnered attention in recent pharmacological research due to its diverse biological activities. This article delves into its biological activity, mechanisms of action, and potential applications in medicine.

Chemical Structure and Properties

The compound features a thiophene ring substituted with a tert-butyl group at the 5-position and a methanamine group at the 2-position. Its molecular formula is C11_{11}H15_{15}N1_{1}S1_{1}, with a molecular weight of approximately 205.75 g/mol. The unique structural characteristics contribute to its reactivity and interaction with biological systems.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

  • Antimicrobial Properties : Studies have demonstrated its potential as an antimicrobial agent. The compound interacts with bacterial cell membranes, disrupting their integrity and leading to cell death. This activity is particularly notable against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli.
  • Anti-inflammatory Effects : The compound has shown efficacy in reducing inflammation in various models. It appears to inhibit the production of pro-inflammatory cytokines, which are critical in the inflammatory response.
  • Anticancer Potential : Preliminary studies suggest that derivatives of this compound may possess anticancer properties. The mechanism involves inducing apoptosis in cancer cells through modulation of specific signaling pathways.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors:

  • Enzyme Modulation : The compound can inhibit or activate enzymes involved in metabolic pathways, influencing cellular processes. For instance, it may affect kinases or phosphatases that regulate cell growth and apoptosis .
  • Receptor Interaction : By binding to specific receptors, this compound may alter receptor-mediated signaling pathways, contributing to its anti-inflammatory and anticancer effects.

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
(5-Methylthiophen-2-yl)methanamineContains a methyl group instead of tert-butylPotentially different biological activity profiles
(4-Tert-butylthiophen-3-yl)methanamineSubstituted at a different position on the thiophene ringMay exhibit distinct electronic properties
(5-Ethylthiophen-2-yl)methanamineEthyl group substitutionVaries in solubility and reactivity

These comparisons highlight how variations in substituents affect the compound's physical properties and biological activities.

Case Studies

Several case studies have explored the therapeutic potential of this compound:

  • Antimicrobial Activity Study : A study evaluated the effectiveness of this compound against various bacterial strains using minimum inhibitory concentration (MIC) assays. Results indicated significant antimicrobial activity, particularly against resistant strains of bacteria.
  • Anti-inflammatory Model : In an animal model of inflammation, administration of this compound resulted in a marked reduction in edema and inflammatory markers compared to control groups.
  • Cancer Cell Line Testing : In vitro tests on human cancer cell lines showed that derivatives of this compound induced apoptosis more effectively than standard chemotherapeutic agents, suggesting its potential as a lead compound for drug development .

Properties

Molecular Formula

C9H15NS

Molecular Weight

169.29 g/mol

IUPAC Name

(5-tert-butylthiophen-2-yl)methanamine

InChI

InChI=1S/C9H15NS/c1-9(2,3)8-5-4-7(6-10)11-8/h4-5H,6,10H2,1-3H3

InChI Key

OBJOTJYMKFRMOG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(S1)CN

Origin of Product

United States

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